5-(Piperazin-1-yl)nicotinonitrile
Description
Properties
CAS No. |
1256803-74-3 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-6-9-5-10(8-13-7-9)14-3-1-12-2-4-14/h5,7-8,12H,1-4H2 |
InChI Key |
AOGBEADPYUYFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Halogenated Nicotinonitrile
The most common and straightforward method to prepare 5-(Piperazin-1-yl)nicotinonitrile involves nucleophilic substitution of a halogenated nicotinonitrile derivative, typically 5-chloronicotinonitrile or 5-bromonicotinonitrile, with piperazine.
$$
\text{5-Halonicotinonitrile} + \text{Piperazine} \rightarrow \text{5-(Piperazin-1-yl)nicotinonitrile}
$$
- The halogen (Cl or Br) at the 5-position of nicotinonitrile is displaced by the nucleophilic nitrogen of piperazine.
- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Mild heating or reflux conditions are applied to facilitate the substitution.
- The reaction may be catalyzed or assisted by bases such as triethylamine to neutralize generated acids and increase nucleophilicity.
Stepwise Synthesis via Intermediate Formation
An alternative approach involves preparing an intermediate such as 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, which are then reacted with piperazine or similar cyclic amines to yield substituted nicotinonitriles.
- This method is more common in the synthesis of related piperazinyl derivatives but can be adapted for 5-(Piperazin-1-yl)nicotinonitrile.
- The intermediate is prepared by acylation of tetrazoles with chloroacetyl chloride in the presence of pyridine.
- Subsequent nucleophilic substitution with piperazine in acetonitrile yields the desired compound.
Palladium-Catalyzed Coupling Reactions
Though less common for this specific compound, palladium-catalyzed Buchwald-Hartwig amination reactions can be employed to couple piperazine with halogenated nicotinonitriles.
- This method involves the use of a palladium catalyst, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base.
- The reaction is typically performed in solvents like dichloromethane or toluene at elevated temperatures.
- This approach is valuable for more complex derivatives or when direct substitution is inefficient.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Nucleophilic Substitution | 5-Chloronicotinonitrile or 5-Bromonicotinonitrile + Piperazine | DMF or Acetonitrile, reflux or mild heating, base (triethylamine) | 70-90 | Simple, straightforward, high yield | Requires halogenated precursor |
| Stepwise via Tetrazole Intermediates | 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone + Piperazine | Acetonitrile, room temp, 6 h stirring | Moderate | Allows functional group diversity | Multi-step, longer synthesis |
| Palladium-Catalyzed Coupling | 5-Halonicotinonitrile + Piperazine + Pd catalyst | Pd catalyst, dppf ligand, base, 100°C, 16 h | 60-75 | Useful for complex substitutions | Requires expensive catalysts |
Detailed Experimental Example
Synthesis via Nucleophilic Substitution
- Materials: 5-Bromonicotinonitrile (1 eq), piperazine (1.2 eq), triethylamine (0.1 eq), acetonitrile solvent.
- Procedure: In a 100 mL round-bottom flask, 5-bromonicotinonitrile is dissolved in acetonitrile. Piperazine and triethylamine are added, and the mixture is stirred at room temperature for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: After completion, the mixture is poured into ice water to precipitate the product, which is filtered, washed, and dried.
- Purification: The crude product is purified by column chromatography or recrystallization.
- Yield: Typically 75-85%.
Characterization
- NMR Spectroscopy: Characteristic signals for the nicotinonitrile ring and piperazine moiety confirm substitution.
- Mass Spectrometry: Molecular ion peak consistent with 5-(Piperazin-1-yl)nicotinonitrile.
- Melting Point: Consistent with literature values for purity confirmation.
Research Findings and Applications
- The compound 5-(Piperazin-1-yl)nicotinonitrile serves as a key intermediate in the synthesis of pharmacologically active molecules, including poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drugs.
- Modifications on the piperazine ring or nicotinonitrile core have been explored to optimize biological activity.
- Synthesis methods emphasize high purity and yield to facilitate downstream medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 5-(Piperazin-1-yl)nicotinonitrile.
Scientific Research Applications
Chemistry: 5-(Piperazin-1-yl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, 5-(Piperazin-1-yl)nicotinonitrile is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Nitrile vs. Carboxylic Acid
- 5-(Piperazin-1-yl)nicotinonitrile vs. Carboxylic acids (e.g., 5-(Piperidin-1-yl)nicotinic acid) may form salts for improved aqueous solubility, whereas nitriles are typically metabolically stable but may hydrolyze under extreme conditions .
Piperazine vs. Piperidine
Substituent Position and Halogen Effects
- 5-Chloro-2-(piperazin-1-yl)nicotinonitrile vs. The substitution at position 2 vs. 5 may affect steric interactions in binding pockets .
Physicochemical and Toxicological Properties
Solubility and Stability
- 5-(Piperidin-1-yl)nicotinic acid: Water-soluble due to the carboxylic acid group; stable under normal conditions but incompatible with strong oxidizers .
- Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate : Likely soluble in organic solvents due to the ester group; methyl substituents may reduce metabolic degradation .
- 5-(Piperazin-1-yl)nicotinonitrile: Predicted low aqueous solubility (nitrile group) but stable in neutral conditions. Susceptible to hydrolysis in acidic/basic environments .
Toxicity Considerations
- Piperazine-containing compounds may exhibit neurotoxicity at high doses, though substitution patterns (e.g., methyl groups in ’s compound) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
